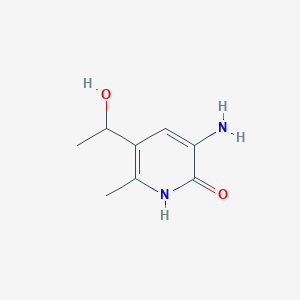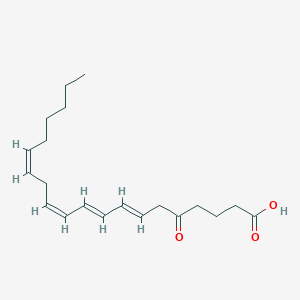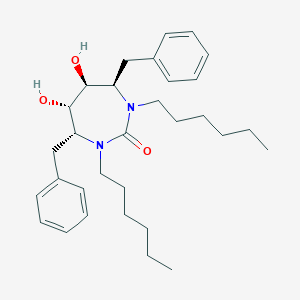
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It is used in scientific research to study the mechanism of action of PDE inhibitors and their potential therapeutic applications.
Mecanismo De Acción
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 works by inhibiting the activity of PDE enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting PDE activity, 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cyclic AMP and cyclic GMP in the body, leading to a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cyclic AMP levels in various tissues, including the brain, heart, and lungs. It has also been shown to reduce inflammation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 is a widely used research tool in the study of PDE inhibitors and their potential therapeutic applications. It has several advantages, including its selectivity for PDE4, which makes it a useful tool for studying the role of PDE4 in various physiological processes. However, 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 also has limitations, including its potential toxicity and the need for careful monitoring and purification during synthesis.
Direcciones Futuras
There are several future directions for research on 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 and other PDE inhibitors. One area of research is the development of more selective PDE inhibitors that target specific PDE isoforms. Another area of research is the study of the potential therapeutic applications of PDE inhibitors in various disease states, including inflammatory diseases, neurological disorders, and cardiovascular disease. Additionally, there is a need for further research on the safety and toxicity of PDE inhibitors, particularly in the context of long-term use.
Métodos De Síntesis
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and requires careful monitoring and purification to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of effects on the body, including increasing cyclic AMP levels, reducing inflammation, and improving cognitive function.
Propiedades
Número CAS |
153181-39-6 |
|---|---|
Nombre del producto |
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Fórmula molecular |
C31H46N2O3 |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dihexyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-3-5-7-15-21-32-27(23-25-17-11-9-12-18-25)29(34)30(35)28(24-26-19-13-10-14-20-26)33(31(32)36)22-16-8-6-4-2/h9-14,17-20,27-30,34-35H,3-8,15-16,21-24H2,1-2H3/t27-,28-,29+,30+/m1/s1 |
Clave InChI |
YKPHAYCUAMAQPA-XAZDILKDSA-N |
SMILES isomérico |
CCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCCCCN1C(C(C(C(N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canónico |
CCCCCCN1C(C(C(C(N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Otros números CAS |
153181-39-6 |
Sinónimos |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dihexyl-5,6-dihydroxy-1,3-diazepan-2-on e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
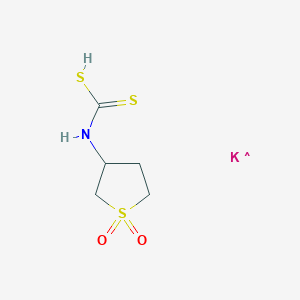
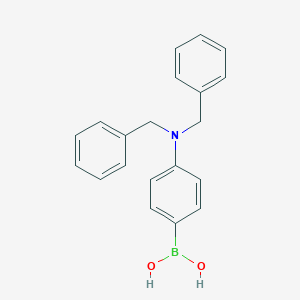
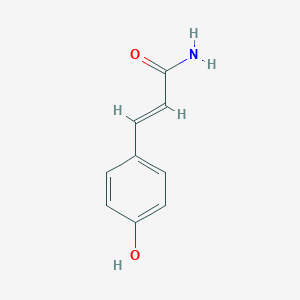
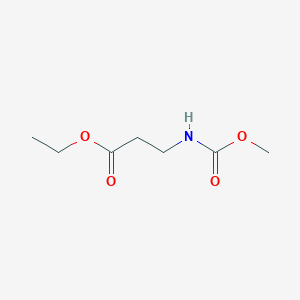

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)
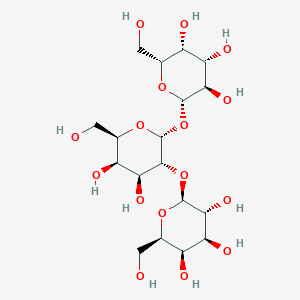
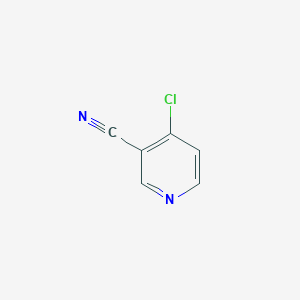
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

